molecular formula C25H25N3O2 B248841 N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide

Katalognummer B248841
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: HWAKTEHNSQLDBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide, commonly known as BMS-582949, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

BMS-582949 exerts its pharmacological effects by inhibiting the activity of GSK-3β, which is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway. The inhibition of GSK-3β activity by BMS-582949 leads to the stabilization of β-catenin, which in turn activates the transcription of target genes involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
BMS-582949 has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. The compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. BMS-582949 has also been shown to reduce motor deficits and increase dopamine levels in animal models of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of BMS-582949 is its specificity for GSK-3β, which allows for the selective inhibition of this enzyme without affecting other signaling pathways. This specificity also reduces the potential for off-target effects and toxicity. However, the limitations of BMS-582949 include its low solubility and poor bioavailability, which may limit its therapeutic potential.

Zukünftige Richtungen

For the research and development of BMS-582949 include the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic potential. The compound may also be tested in clinical trials for its potential therapeutic applications in neurodegenerative diseases and other disorders involving dysregulated signaling pathways. Additionally, the compound may be used as a tool compound for the further study of GSK-3β and its role in various cellular processes.

Synthesemethoden

The synthesis of BMS-582949 involves several steps, including the condensation of 4-benzylpiperazine with 2-nitrobenzoyl chloride, reduction of the nitro group, and final coupling with benzoyl chloride. The final product is obtained through crystallization and purification processes. The purity and yield of the compound can be optimized by adjusting the reaction conditions, including temperature, solvent, and catalysts.

Wissenschaftliche Forschungsanwendungen

BMS-582949 has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β activity by BMS-582949 has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Eigenschaften

Produktname

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide

Molekularformel

C25H25N3O2

Molekulargewicht

399.5 g/mol

IUPAC-Name

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C25H25N3O2/c29-24(21-11-5-2-6-12-21)26-23-14-8-7-13-22(23)25(30)28-17-15-27(16-18-28)19-20-9-3-1-4-10-20/h1-14H,15-19H2,(H,26,29)

InChI-Schlüssel

HWAKTEHNSQLDBP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Kanonische SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.